4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide

Catalog No.
S13828171
CAS No.
M.F
C14H22ClN3O
M. Wt
283.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzami...

Product Name

4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide

IUPAC Name

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide

Molecular Formula

C14H22ClN3O

Molecular Weight

283.80 g/mol

InChI

InChI=1S/C14H22ClN3O/c1-3-18(4-2)9-5-8-17-14(19)12-7-6-11(16)10-13(12)15/h6-7,10H,3-5,8-9,16H2,1-2H3,(H,17,19)

InChI Key

WYIMKTPZIAUQAM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=C(C=C(C=C1)N)Cl

4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide is a chemical compound characterized by its molecular formula C14H23ClN2OC_{14}H_{23}ClN_{2}O and a molecular weight of approximately 249.359 g/mol. This compound features a benzamide structure, which includes an amino group and a chloro substituent at the para position relative to the amide linkage. The presence of the diethylamino group enhances its lipophilicity, facilitating its interaction with biological membranes and molecular targets.

  • Oxidation: The amino group can be oxidized to form nitro derivatives using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to form corresponding amines, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide has been investigated for its biological activities, particularly in relation to its interaction with specific enzymes and receptors. The compound's mechanism of action involves modulation of enzymatic activity and receptor function, which may lead to various physiological effects. Its structural properties suggest potential applications in pharmacology, particularly as a biochemical probe or therapeutic agent.

The synthesis of 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide typically follows these steps:

  • Preparation of 4-amino-2-chlorobenzoyl chloride: This is achieved through the reaction of 2-chloro-4-aminobenzoic acid with thionyl chloride.
  • Reaction with 3-(diethylamino)propylamine: The benzoyl chloride is then reacted with 3-(diethylamino)propylamine in an organic solvent such as dichloromethane or chloroform, often in the presence of a base like triethylamine to neutralize hydrochloric acid generated during the reaction.

This method allows for the efficient production of the desired compound while maintaining high purity through subsequent purification steps such as recrystallization or chromatography.

4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide has a variety of applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound has been explored for its potential as a biochemical probe in various biological assays.
  • Medicine: Investigated for therapeutic properties, including anti-inflammatory and analgesic effects.
  • Industry: Utilized in developing specialty chemicals and materials.

These applications underscore the compound's significance in both research and industrial contexts.

Studies on 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide have focused on its interactions with biological targets, particularly enzymes and receptors. Its binding affinity and activity modulation have been assessed through various biochemical assays, revealing insights into its potential therapeutic roles. The diethylamino group enhances its ability to penetrate cell membranes, facilitating interactions with intracellular targets.

Several compounds share structural similarities with 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide:

Compound NameStructural FeaturesUnique Aspects
4-amino-N-(2-(diethylamino)ethyl)benzamideSimilar amine side chainDifferent alkyl chain length
3-amino-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochlorideContains an amino group at position 3Chloro substituent at position 4
3-(dimethylamino)propylbenzamide hydrochlorideDimethyl instead of diethyl amineVariation in amine substitution

Uniqueness

What sets 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide apart is its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The unique arrangement allows for diverse interactions within biological systems, making it a valuable compound for further research and application in medicinal chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

283.1451400 g/mol

Monoisotopic Mass

283.1451400 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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